molecular formula C20H16Cl4N2O3 B3942686 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide

Cat. No.: B3942686
M. Wt: 474.2 g/mol
InChI Key: ITACIFHFUMMSHM-UHFFFAOYSA-N
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Description

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide typically involves multi-step organic reactions. The starting materials might include 5,6-dichloro-1,3-dioxoisoindoline and 2,4-dichloroaniline. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It might exhibit activity against certain diseases or conditions, leading to the development of new treatments.

Industry

In industry, the compound could be used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chlorinated isoindoline derivatives or amides with comparable structures. Examples could be:

  • 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-phenyl-4-methylpentanamide
  • 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-ethylpentanamide

Uniqueness

What sets 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide apart is its specific combination of functional groups and molecular geometry. This uniqueness could translate to distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl4N2O3/c1-9(2)5-17(18(27)25-16-4-3-10(21)6-15(16)24)26-19(28)11-7-13(22)14(23)8-12(11)20(26)29/h3-4,6-9,17H,5H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACIFHFUMMSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Reactant of Route 3
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Reactant of Route 4
Reactant of Route 4
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Reactant of Route 5
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide
Reactant of Route 6
Reactant of Route 6
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,4-dichlorophenyl)-4-methylpentanamide

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